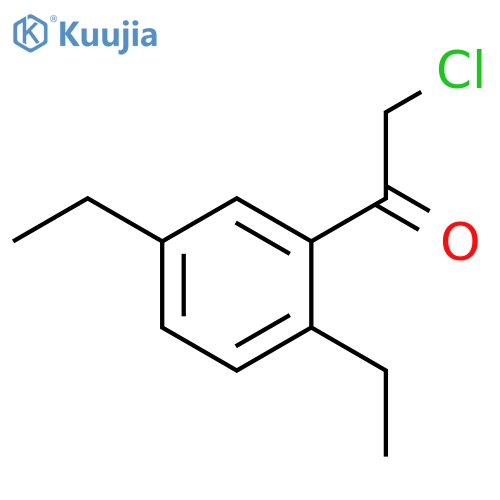Cas no 164165-75-7 (2-chloro-1-(2,5-diethylphenyl)ethan-1-one)

2-chloro-1-(2,5-diethylphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-(2,5-diethylphenyl)ethanone
- 2-chloro-1-(2,5-diethylphenyl)ethan-1-one
- Ethanone, 2-chloro-1-(2,5-diethylphenyl)-
- 164165-75-7
- AKOS008045609
- G38047
- CS-0231231
- Z90665655
- EN300-10749
- PGA16575
- 991-598-0
-
- インチ: InChI=1S/C12H15ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7H,3-4,8H2,1-2H3
- InChIKey: LJMGDBWVAJPKIE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 210.0811428Da
- どういたいしつりょう: 210.0811428Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-chloro-1-(2,5-diethylphenyl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10749-2.5g |
2-chloro-1-(2,5-diethylphenyl)ethan-1-one |
164165-75-7 | 95% | 2.5g |
$558.0 | 2023-10-28 | |
| Enamine | EN300-10749-5.0g |
2-chloro-1-(2,5-diethylphenyl)ethan-1-one |
164165-75-7 | 95% | 5g |
$825.0 | 2023-05-01 | |
| Enamine | EN300-10749-5g |
2-chloro-1-(2,5-diethylphenyl)ethan-1-one |
164165-75-7 | 95% | 5g |
$825.0 | 2023-10-28 | |
| A2B Chem LLC | AV25196-250mg |
2-chloro-1-(2,5-diethylphenyl)ethan-1-one |
164165-75-7 | 95% | 250mg |
$146.00 | 2024-04-20 | |
| Enamine | EN300-10749-1g |
2-chloro-1-(2,5-diethylphenyl)ethan-1-one |
164165-75-7 | 95% | 1g |
$284.0 | 2023-10-28 | |
| A2B Chem LLC | AV25196-50mg |
2-chloro-1-(2,5-diethylphenyl)ethan-1-one |
164165-75-7 | 95% | 50mg |
$84.00 | 2024-04-20 | |
| A2B Chem LLC | AV25196-10g |
2-chloro-1-(2,5-diethylphenyl)ethan-1-one |
164165-75-7 | 95% | 10g |
$1324.00 | 2024-04-20 | |
| 1PlusChem | 1P019KFG-50mg |
2-chloro-1-(2,5-diethylphenyl)ethan-1-one |
164165-75-7 | 95% | 50mg |
$116.00 | 2024-06-19 | |
| 1PlusChem | 1P019KFG-5g |
2-chloro-1-(2,5-diethylphenyl)ethan-1-one |
164165-75-7 | 95% | 5g |
$1082.00 | 2024-06-19 | |
| Enamine | EN300-10749-10.0g |
2-chloro-1-(2,5-diethylphenyl)ethan-1-one |
164165-75-7 | 95% | 10g |
$1224.0 | 2023-05-01 |
2-chloro-1-(2,5-diethylphenyl)ethan-1-one 関連文献
-
Tomá? Pospí?il,Aneesh Tazhe Veetil,Lovely Angel Panamparambil Antony,Petr Klán Photochem. Photobiol. Sci. 2008 7 625
2-chloro-1-(2,5-diethylphenyl)ethan-1-oneに関する追加情報
Introduction to 2-chloro-1-(2,5-diethylphenyl)ethan-1-one (CAS No. 164165-75-7)
2-chloro-1-(2,5-diethylphenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 164165-75-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ketone derivative exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as a precursor in the development of biologically active molecules.
The molecular structure of 2-chloro-1-(2,5-diethylphenyl)ethan-1-one consists of a central carbonyl group (C=O) bonded to a chloro-substituted ethyl chain and a phenyl ring with ethyl groups at the 2 and 5 positions. This arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (ethyl) groups allows for diverse reactivity patterns, which are exploited in various chemical transformations.
In recent years, the compound has been explored in the context of drug discovery and medicinal chemistry. Its structural motif is reminiscent of several pharmacophores found in therapeutic agents, particularly those targeting neurological and inflammatory disorders. The chloro-substituent on the ethyl chain enhances lipophilicity, facilitating membrane penetration, while the phenyl ring with ethyl groups contributes to binding affinity at biological targets.
One of the most compelling aspects of 2-chloro-1-(2,5-diethylphenyl)ethan-1-one is its utility as a building block in constructing more complex molecules. Researchers have leveraged its reactivity to synthesize novel heterocycles and functionalized ketones, which exhibit promising biological activities. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, given the ability of phenyl rings to interact with aromatic pockets in protein binding sites.
The synthesis of 2-chloro-1-(2,5-diethylphenyl)ethan-1-one typically involves multi-step reactions starting from readily available precursors such as 2,5-diethylbenzaldehyde and chloroacetyl chloride. The process often employs palladium-catalyzed cross-coupling reactions or nucleophilic addition strategies to establish the desired connectivity. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for industrial applications.
Recent studies have highlighted the role of 2-chloro-1-(2,5-diethylphenyl)ethan-1-one in developing novel agrochemicals as well. Its structural features make it a suitable candidate for designing compounds that interact with biological pathways in pests and weeds. By modifying its substituents, chemists can fine-tune its activity spectrum, leading to more selective and environmentally friendly formulations.
The compound's stability under various conditions is another critical factor contributing to its widespread use. 2-chloro-1-(2,5-diethylphenyl)ethan-1-one maintains its integrity during storage and reaction conditions commonly employed in organic synthesis, ensuring consistent performance in laboratory-scale preparations as well as large-scale industrial processes.
From a computational chemistry perspective, density functional theory (DFT) studies have been conducted to elucidate the electronic structure and reactivity trends of 2-chloro-1-(2,5-diethylphenyl)ethan-1-one. These investigations provide insights into how different substituents influence its interaction with potential biological targets, aiding in rational drug design. The computed properties align well with experimental observations, reinforcing the reliability of theoretical predictions.
The growing interest in green chemistry has also prompted research into sustainable synthetic routes for 2-chloro-1-(2,5-diethylphenyl)ethan-1-one. Catalytic processes that minimize waste and energy consumption are being explored, aligning with global efforts to reduce the environmental footprint of chemical manufacturing. Such innovations not only enhance efficiency but also make the production of this compound more sustainable.
In conclusion,2-chloro-1-(2,5-diethylphenyl)ethan-1-one (CAS No. 164165-75-7) is a multifaceted compound with significant implications across multiple domains of chemistry and biology. Its unique structure enables diverse applications in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new possibilities for this molecule,its importance is likely to grow further, driving innovation in synthetic methodologies and biological discovery.
164165-75-7 (2-chloro-1-(2,5-diethylphenyl)ethan-1-one) 関連製品
- 185058-65-5(1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzodimidazol-2(3H)-one)
- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)
- 1351632-82-0((3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride)
- 2165532-10-3(1-((1S,2S)-2-(3-bromophenyl)cyclopropyl)ethanone)
- 1369807-21-5(Imidazo[1,5-a]pyridine-8-carbonitrile)
- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)
- 2141429-62-9(3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)
- 2168403-78-7(Tert-Butyl 7-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate)
- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)
- 1417744-82-1((1R,3R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid)